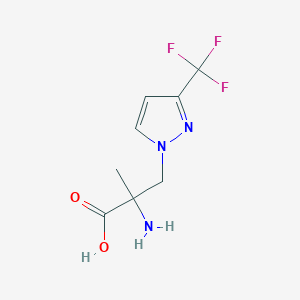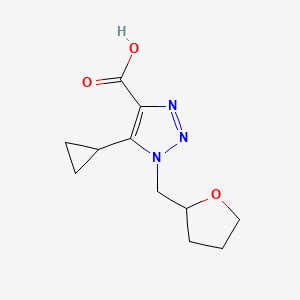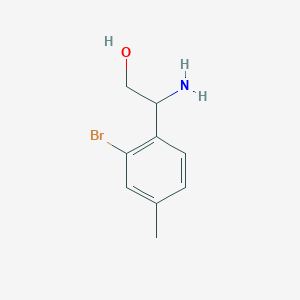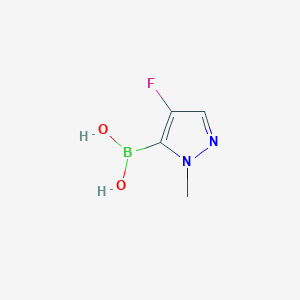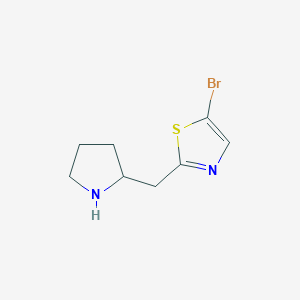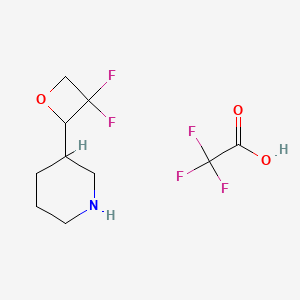
N-(4-(3-(1H-1,2,4-Triazol-3-yl)piperidine-1-carbonyl)benzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound that features a 1,2,4-triazole ring, a piperidine ring, and a prop-2-enamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the piperidine ring: The triazole intermediate is then reacted with a piperidine derivative under conditions that facilitate the formation of the piperidine-triazole linkage.
Introduction of the prop-2-enamide group: The final step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to introduce the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Prop-2-enamide derivatives: These compounds are used in various chemical and biological applications.
Uniqueness
N-({4-[3-(4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C18H21N5O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[[4-[3-(1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C18H21N5O2/c1-2-16(24)19-10-13-5-7-14(8-6-13)18(25)23-9-3-4-15(11-23)17-20-12-21-22-17/h2,5-8,12,15H,1,3-4,9-11H2,(H,19,24)(H,20,21,22) |
Clave InChI |
YAKMSWXTFZVMAI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




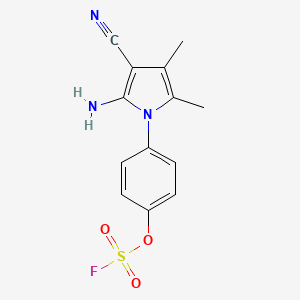

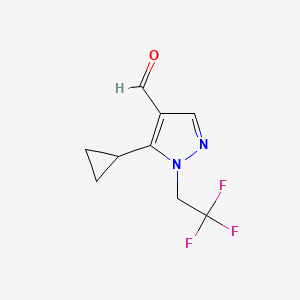
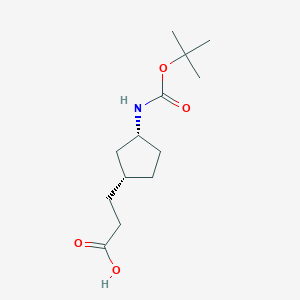
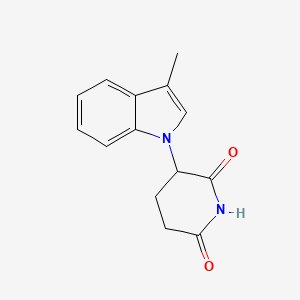
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
